molecular formula C14H14N2O B2623444 N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide CAS No. 2396580-42-8

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

Cat. No. B2623444
CAS RN: 2396580-42-8
M. Wt: 226.279
InChI Key: GXPWBEOAQOZLBG-UHFFFAOYSA-N
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Description

“N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” is a chemical compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a phenyl group and an amide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,5-dimethylpyrrole has been reacted with phenyl ketone to produce a compound with a similar structure . The resulting compound was then reduced with boron trimethyl under certain conditions to yield the desired product .


Molecular Structure Analysis

The molecular structure of “N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Diabetes Research

Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which are structurally similar to your compound, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This suggests that your compound could potentially be used in diabetes research.

Antibacterial Activity

A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated for antibacterial activity . Some of the synthesized compounds showed strong antibacterial and antitubercular properties . Given the structural similarity, your compound might also exhibit antibacterial activity.

Enzyme Inhibition

The aforementioned 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides also underwent testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes . Most of the synthesized molecules exhibited appreciable action against these enzymes . Therefore, your compound could potentially be used as an enzyme inhibitor in biological research.

Anticancer Activity

Pyrrole derivatives have shown good cytotoxic activity against some cancer cell lines . Given the structural similarity, your compound might also have potential anticancer activity.

Antimicrobial Activity

Imidazole containing compounds, which are structurally similar to your compound, have shown good antimicrobial potential . This suggests that your compound could potentially be used in antimicrobial research.

Flavor and Fragrance Research

A compound structurally similar to yours, 6-(2-formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid, has been identified as a novel aroma compound . This suggests that your compound could potentially be used in flavor and fragrance research.

Future Directions

Future research could focus on further exploring the biological activities of “N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide” and similar compounds. This could include investigating their potential uses in medicine, such as their antibacterial and antitubercular activities . Additionally, further studies could aim to optimize the synthesis of these compounds to improve their yield and purity .

properties

IUPAC Name

N-(5-methyl-2-pyrrol-1-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-14(17)15-12-10-11(2)6-7-13(12)16-8-4-5-9-16/h3-10H,1H2,2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPWBEOAQOZLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=CC=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-methyl-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide

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